

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Cyclooctanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclooctanol	
Cat. No.:	B1193912	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanol, a cyclic alcohol with the molecular formula C8H16O, serves as a versatile solvent and a key intermediate in organic synthesis, including applications within the fragrance and pharmaceutical industries.[1] A thorough understanding of its thermodynamic properties and stability is paramount for its effective and safe utilization in chemical processes, particularly in drug development where reaction kinetics, process safety, and formulation stability are critical. This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability profile of **cyclooctanol**, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Thermodynamic Properties

The thermodynamic properties of **cyclooctanol** are crucial for predicting its behavior in various chemical and physical processes. Key parameters include its enthalpy of formation, entropy, and heat capacity.

Enthalpy and Entropy of Fusion

The enthalpy and entropy of fusion are important parameters for understanding the phase transition of **cyclooctanol** from a solid to a liquid state. These values have been determined



experimentally and are presented in Table 1.

Table 1: Enthalpy and Entropy of Fusion of Cyclooctanol

Thermodynami c Property	Value	Temperature (K)	Method	Reference
Enthalpy of Fusion (ΔfusH)	2.06 kJ/mol	295.0	Calorimetry	Sciesinski, J., et al. (1995)[2]
Entropy of Fusion (ΔfusS)	6.98 J/mol⋅K	295.0	Calorimetry	Sciesinski, J., et al. (1995)[2]

Heat Capacity

The isobaric heat capacity (Cp) of **cyclooctanol** has been measured over a range of temperatures. This property is essential for calculating heat transfer in processes involving **cyclooctanol**.

Table 2: Isobaric Heat Capacity of Cyclooctanol

Temperature (K)	Isobaric Heat Capacity (Cp) (J/mol·K)	Method	Reference
254 - 352	Temperature- dependent correlation	Tian–Calvet calorimeter	(Reference to be added)[3]

Note: A specific value at a standard temperature was not available in the initial search. The referenced study provides a correlation function for Cp as a function of temperature.

Physical Properties

A selection of key physical properties of **cyclooctanol** are summarized in Table 3. These properties are fundamental for its handling, storage, and use in various applications.

Table 3: Physical Properties of Cyclooctanol



Property	Value	Reference
Molecular Formula	C8H16O	[1]
Molecular Weight	128.21 g/mol	[1]
Melting Point	14-15 °C (287.15-288.15 K)	[4]
Boiling Point	106-108 °C at 22 mmHg	[4]
Density	0.974 g/mL at 25 °C	[4]
Flash Point	187 °F (86.1 °C)	[5]
Autoignition Temperature	300 °C	[4]
Water Solubility	Slightly soluble	[1]

Stability Profile

The stability of **cyclooctanol** under various conditions is a critical consideration for its application in synthesis and formulation. This includes its thermal and chemical stability.

Thermal Stability

Cyclooctanol is a relatively stable compound at ambient temperatures. Its autoignition temperature is reported to be 300 °C, indicating the temperature at which it will spontaneously ignite in air without an external ignition source.[4] Information regarding its specific decomposition temperature and the products of thermal decomposition is not readily available and would require further experimental investigation, likely through techniques such as thermogravimetric analysis (TGA).

Chemical Stability and Reactivity

As a secondary alcohol, **cyclooctanol** exhibits chemical reactivity typical for this functional group.[1]

Oxidation: Cyclooctanol can be oxidized to form the corresponding ketone, cyclooctanone.
 The kinetics of this oxidation have been studied using various oxidizing agents. For instance, the oxidation using Chloramine T in an alkaline medium has been investigated, with the



reaction rate being influenced by the concentrations of the alcohol and the oxidizing agent.[1] The oxidation rate of **cyclooctanol** was found to be greater than that of cyclopentanol and cyclohexanol under similar conditions.[1]

• Esterification: **Cyclooctanol** can undergo esterification reactions with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols and is a key transformation in organic synthesis.[1]

Experimental Protocols

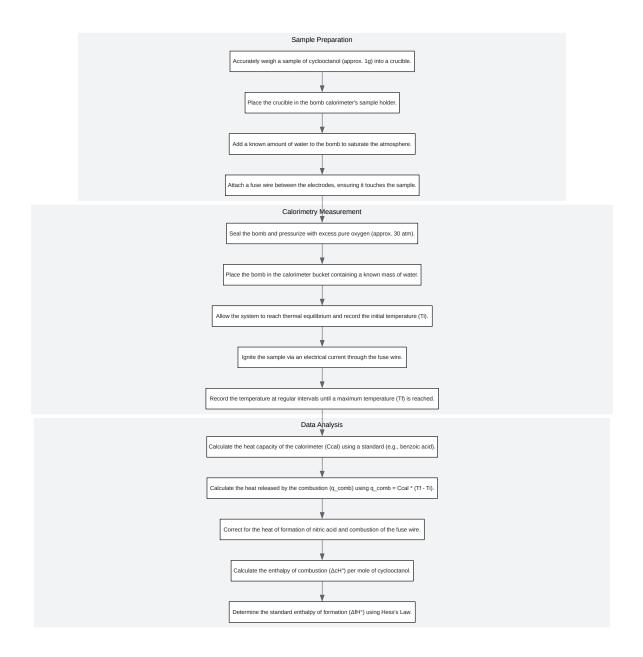
Detailed experimental procedures are essential for the accurate determination of thermodynamic properties. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of **cyclooctanol** can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry





Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of combustion of **cyclooctanol**.

Detailed Methodology:



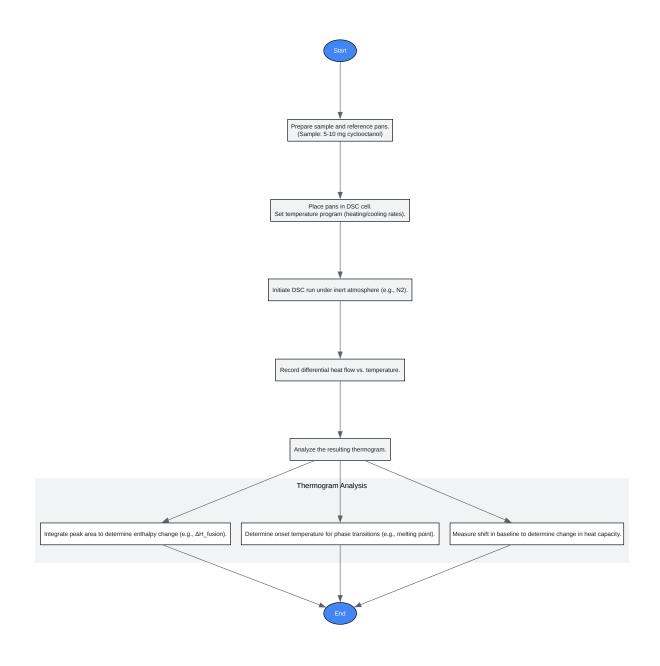
- Sample Preparation: An accurately weighed sample of high-purity cyclooctanol
 (approximately 1 gram) is placed in a crucible inside the bomb calorimeter. A small, known
 amount of distilled water is added to the bottom of the bomb to ensure the final state
 includes liquid water. A fuse wire of known length and material is attached to the electrodes,
 making contact with the sample.
- Calorimeter Setup: The sealed bomb is filled with high-pressure (typically 30 atm) pure oxygen. It is then submerged in a known mass of water in the calorimeter's insulated bucket.
 The system is allowed to come to thermal equilibrium.
- Combustion: The initial temperature of the water is recorded precisely. The sample is then ignited by passing an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
- Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of cyclooctanol is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any nitrogen present. From the corrected heat of combustion, the standard enthalpy of combustion per mole of cyclooctanol is calculated. Finally, the standard enthalpy of formation is determined using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Analysis of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material.

Logical Flow for DSC Analysis





Click to download full resolution via product page

Caption: Process flow for analyzing cyclooctanol using DSC.

Detailed Methodology:



- Sample Preparation: A small, accurately weighed sample of cyclooctanol (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC instrument's cell.
 The desired temperature program, including initial and final temperatures and the heating/cooling rate (e.g., 10 °C/min), is set. The measurement is performed under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.
- Data Acquisition: The instrument heats or cools the sample and reference pans at a constant rate. The differential heat flow required to maintain both the sample and reference at the same temperature is recorded as a function of temperature.
- Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed. Endothermic events, such as melting, and exothermic events, such as crystallization, appear as peaks. The temperature at the onset of a peak corresponds to the transition temperature (e.g., melting point). The area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion). Changes in the baseline of the thermogram indicate changes in the heat capacity of the sample.

Conclusion

This technical guide has synthesized available data on the thermodynamic properties and stability of **cyclooctanol**. The provided quantitative data in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these parameters is essential for process optimization, safety assessment, and ensuring the stability of intermediates and final products in the pharmaceutical industry. Further research to determine the standard enthalpy of formation and to fully characterize the thermal decomposition pathway of **cyclooctanol** would provide a more complete profile of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Kinetic and Reaction Mechanism of The Oxidation of Some Cyclic Alcohols in The Micellar Phase using Chloramine T in Alkaline Medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. Cyclooctane [webbook.nist.gov]
- 3. Heat capacities of selected cycloalcohols [agris.fao.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties and Stability of Cyclooctanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193912#thermodynamic-properties-and-stability-of-cyclooctanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com